

# Triflumizole solubility in water and organic solvents

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## Compound of Interest

Compound Name: Triflumizole

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## An In-depth Technical Guide to the Solubility of Triflumizole

This guide provides a comprehensive overview of the solubility of **triflumizole** in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed, quantitative data and procedural insights. The information is compiled from verified sources, with a focus on data clarity and experimental reproducibility.

## Core Topic: Triflumizole Solubility

**Triflumizole** is a broad-spectrum fungicide belonging to the imidazole class. Its efficacy is closely linked to its bioavailability, making solubility a critical parameter in formulation development and environmental fate studies. **Triflumizole's** mechanism of action involves the inhibition of sterol biosynthesis in fungi.<sup>[1]</sup>

## Data Presentation: Quantitative Solubility

The solubility of **triflumizole** varies significantly between water and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison across different media. It should be noted that there are discrepancies in reported values from different sources; the data presented here prioritizes regulatory and peer-reviewed information where available.

Table 1: Solubility of **Triflumizole** in Water

Solvent	Temperature (°C)	pH	Solubility (mg/L)	Source(s)
Water	20	7	10.2 - 10.5	<a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Solubility of **Triflumizole** in Organic Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Source(s)
Acetone	20	1440	<a href="#">[3]</a>
Chloroform	20	0.00222	<a href="#">[2]</a>
Dimethyl Sulfoxide (DMSO)	Not Specified	100	<a href="#">[4]</a>
Ethyl Acetate	20	1486	<a href="#">[3]</a>
n-Hexane	20	17.6	<a href="#">[3]</a>
Methanol	20	496	<a href="#">[3]</a>
Xylene	20	0.000639	<a href="#">[2]</a>
Corn Oil	Not Specified	≥ 2.5	<a href="#">[4]</a>

Note: Significant discrepancies exist in the literature for solubility in some organic solvents. The values from regulatory data sources are presented here. For instance, some databases report much lower values for acetone, hexane, and methanol, which may be erroneous.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Accurate determination of solubility is fundamental. The "shake-flask" method is a widely recognized standard for determining thermodynamic solubility.[\[5\]](#) The subsequent quantification of the dissolved analyte is typically performed using chromatographic techniques.

### Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for measuring the equilibrium solubility of **triflumizole**.

- **Preparation:** Add an excess amount of solid **triflumizole** to a known volume of the desired solvent (e.g., water, acetone) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.
- **Equilibration:** Place the container in a shaker or agitator set to a constant temperature (e.g., 20°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant. Filtration using a chemically inert filter (e.g., PTFE) that does not absorb the analyte can also be used.
- **Sample Preparation:** Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the concentration of **triflumizole** in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

## Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a method for the quantitative analysis of **triflumizole**, adapted from crop residue analysis procedures.<sup>[2][6]</sup>

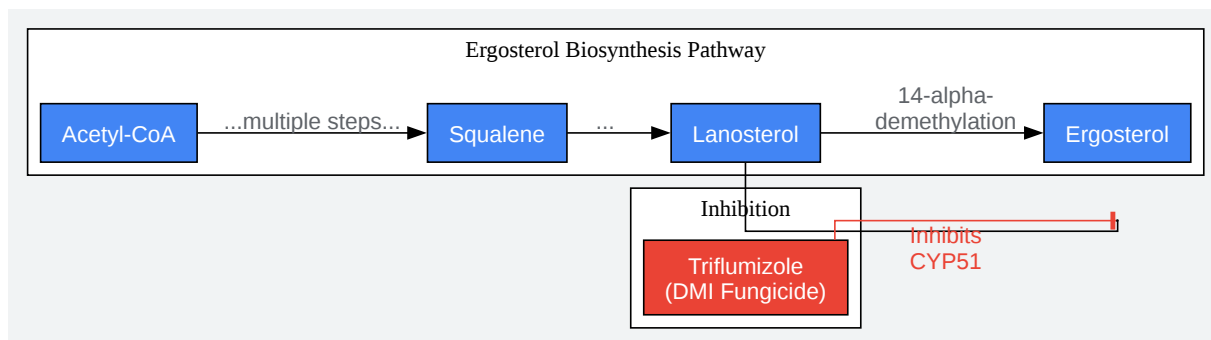
- **Chromatographic System:**
  - **Instrument:** High-Performance Liquid Chromatograph with a UV detector.
  - **Column:** Nucleosil 5 C18, ODS, 5 µm particle size.
  - **Mobile Phase:** A mixture of acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.

- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 238 nm.[\[2\]](#)
- Standard Preparation:
  - Prepare a stock solution by accurately weighing a reference standard of **triflumizole** and dissolving it in a precise volume of acetonitrile.
  - Create a series of working standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.
- Analysis:
  - Inject the prepared sample and working standards into the HPLC system.
  - Identify the **triflumizole** peak based on its retention time compared to the standards.
  - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  - Determine the concentration of **triflumizole** in the sample by interpolating its peak area on the calibration curve. The final solubility value is calculated by accounting for the dilution factor.

## Visualizations: Pathways and Workflows

### Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

**Triflumizole** acts as a sterol demethylation inhibitor (DMI).[\[1\]](#) It specifically targets the C14-demethylase enzyme (a cytochrome P450), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

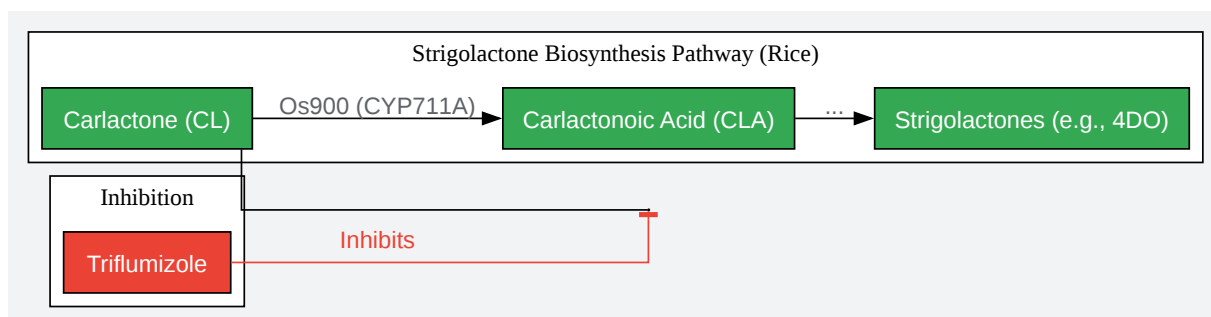


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Caption: **Triflumizole** inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

## Mechanism of Action: Inhibition of Strigolactone Biosynthesis

Recent research has identified **triflumizole** as an inhibitor of strigolactone (SL) biosynthesis in plants. It blocks the activity of the Os900 enzyme, a cytochrome P450 that converts carlactone (CL) into carlactonoic acid (CLA), a key step in the formation of various SLs.[7][8]

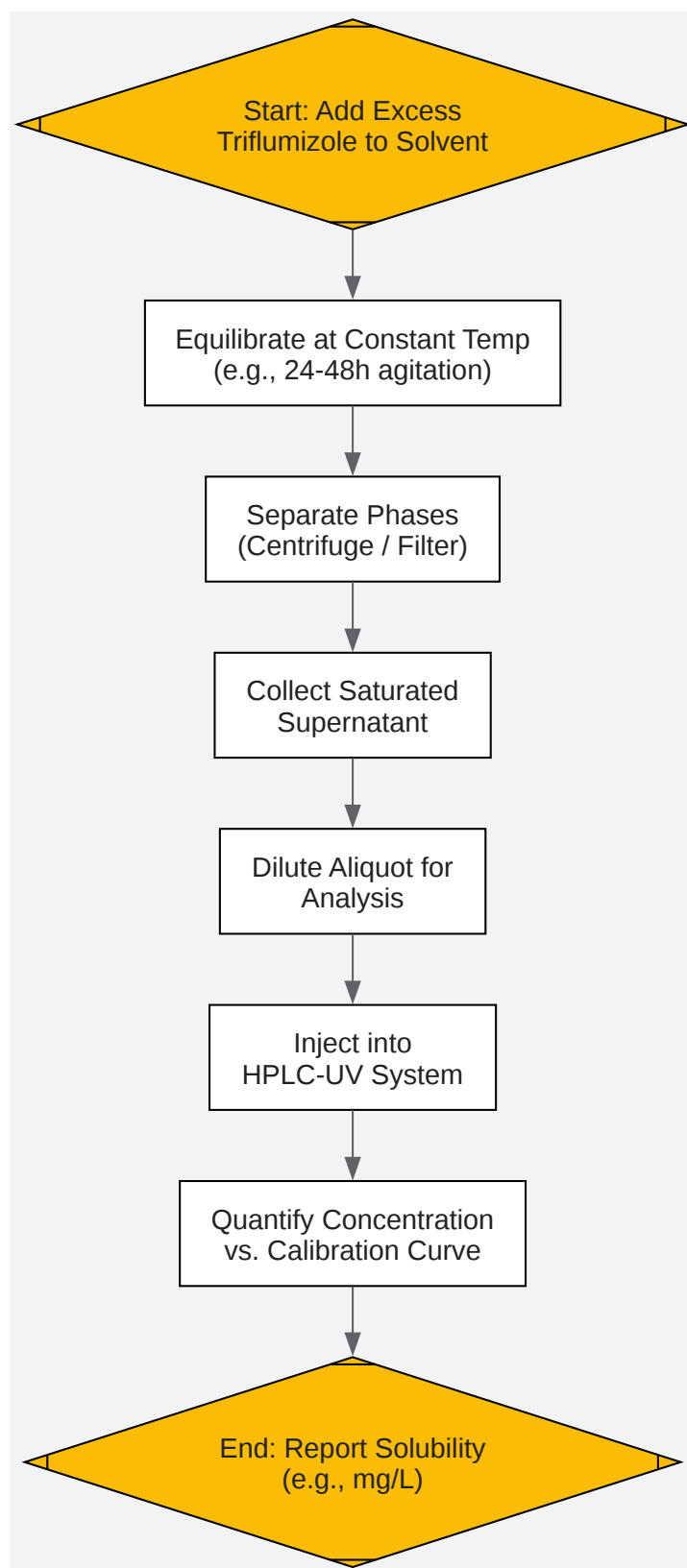


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Caption: **Triflumizole** inhibits the Os900 enzyme in the strigolactone biosynthesis pathway.

## Experimental Workflow: Solubility Measurement

The logical flow for determining **triflumizole**'s solubility combines the shake-flask method with HPLC-UV analysis for accurate quantification.



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Caption: Experimental workflow for **triflumizole** solubility determination via shake-flask and HPLC.

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